molecular formula C6H10O6 B1205867 2,4,6/3,5-Pentahydroxycyclohexanone CAS No. 488-64-2

2,4,6/3,5-Pentahydroxycyclohexanone

Cat. No.: B1205867
CAS No.: 488-64-2
M. Wt: 178.14 g/mol
InChI Key: VYEGBDHSGHXOGT-UHFFFAOYSA-N
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Description

2,4,6/3,5-Pentahydroxycyclohexanone, also known as myo-2-Inosose, is a compound with the empirical formula C6H10O6 . It is a metabolite of inositol phosphate metabolism, streptomycin biosynthesis, biosynthesis of secondary metabolites, microbial metabolism in diverse environments, and biosynthesis of antibiotics .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbocyclic ring structure which may be saturated or unsaturated . The molecular weight of this compound is 178.14 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.14 and an empirical formula of C6H10O6 . It is an analytical standard with a quality level of 100 and an assay of ≥85.0% (GC) .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of various compounds through the condensation reaction involving cyclohexanone derivatives. In a study by Rusnac et al. (2020), compounds including 2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin2-yl)methanone were synthesized and evaluated for antimicrobial and antioxidant activities. These compounds displayed moderate antifungal activity, with one compound showing significant activity against Cryptococcus neoformans, suggesting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Reactivity and Ring Expansion Studies

A study by Cocu et al. (1974) examined the reactions of 2,4,6/3,5-penta-acetoxy-cyclohexanone with diazoalkanes, leading to ring expansion products and spiro-epoxides. This work provides insights into the chemical behavior of cyclohexanone derivatives and their potential for creating complex organic structures (Cocu et al., 1974).

Enzymatic Oxidation Studies

Kindl (1971) demonstrated that plant peroxidases could function as oxidases using the enolic form of pentahydroxycyclohexanones. This study found that dl-3,5/4,6-Tetrahydroxycyclohexane-1,2-dione was a product of 2,4,6/3,5-pentahydroxycyclohexanone oxidation, showcasing the enzyme's role in hydroxylation and dehydrogenation reactions (Kindl, 1971).

Cytotoxicity and Pharmaceutical Applications

The synthesis and cytotoxic evaluation of various cyclohexanone derivatives have been explored. Dimmock et al. (1992) investigated a series of cyclohexanone oximes and related compounds for their cytotoxicity against tumor cell lines. This research underlines the potential of cyclohexanone derivatives in the development of anticancer agents (Dimmock et al., 1992).

Properties

IUPAC Name

2,3,4,5,6-pentahydroxycyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGBDHSGHXOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964119
Record name 2,3,4,5,6-Pentahydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-66-4, 6623-68-3, 488-64-2
Record name MYOINOSOSE (D)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name EPIINOSOSE-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MYOINOSOSE-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5,6-Pentahydroxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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